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Compound of Interest

Compound Name: 2-Butyn-1-OL

Cat. No.: B121050 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Butyn-1-ol, a
valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a crucial resource

for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties
2-Butyn-1-ol, with the chemical formula C₄H₆O, is a primary alcohol containing a carbon-

carbon triple bond.[1][2] Its structure is foundational to interpreting its spectral data.

Physical and Chemical Properties:

Molecular Weight: 70.09 g/mol [1][3][4]

Boiling Point: 142-143 °C

Melting Point: -2.2 °C

Density: 0.937 g/mL at 25 °C

Appearance: Liquid

Below is a diagram illustrating the workflow for the spectroscopic analysis of 2-Butyn-1-ol.
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Caption: General workflow for the spectroscopic analysis of 2-Butyn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

2-Butyn-1-ol.

2.1. ¹H NMR Spectroscopy Data

The ¹H NMR spectrum reveals the different types of protons and their neighboring

environments.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.2 Doublet 2H -CH₂OH

~2.5 Singlet 1H -OH

~1.8 Triplet 3H -CH₃

2.2. ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum indicates the number of distinct carbon environments.

Chemical Shift (δ) ppm Carbon Assignment

~85 C≡C-CH₂OH

~78 CH₃-C≡C

~51 -CH₂OH

~4 -CH₃

The following diagram illustrates the structure and key NMR correlations for 2-Butyn-1-ol.

Caption: Structure of 2-Butyn-1-ol with ¹H and ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 2-Butyn-1-ol.

IR Absorption Data:
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Wavenumber (cm⁻¹) Intensity Functional Group

~3300-3400 Strong, Broad O-H stretch (alcohol)

~2920 Medium C-H stretch (sp³ CH₃)

~2860 Medium C-H stretch (sp³ CH₂)

~2250 Weak C≡C stretch (alkyne)

~1030 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak ([M]⁺) for 2-Butyn-1-ol is observed at m/z 70.[1][5]

Major Fragmentation Peaks:

m/z Relative Intensity (%) Proposed Fragment

69 ~100 [M-H]⁺

55 ~40 [M-CH₃]⁺

42 ~39 [C₃H₆]⁺ or [C₂H₂O]⁺

41 ~23 [C₃H₅]⁺

39 ~30 [C₃H₃]⁺

27 ~28 [C₂H₃]⁺

The diagram below shows the key fragmentation pathways for 2-Butyn-1-ol in mass

spectrometry.
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Caption: Key fragmentation pathways of 2-Butyn-1-ol in Mass Spectrometry.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

5.1. NMR Spectroscopy Protocol

Sample Preparation: A small amount of 2-Butyn-1-ol (approximately 5-10 mg for ¹H NMR,

20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a

clean, dry NMR tube.[6] Tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing.[7]

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse

sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to

simplify the spectrum.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are

referenced to TMS (0 ppm).

5.2. IR Spectroscopy Protocol
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Sample Preparation: For a liquid sample like 2-Butyn-1-ol, a "neat" spectrum is often

recorded.[8] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form

a thin film.[9][10]

Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer.

A background spectrum of the clean salt plates is recorded first and automatically subtracted

from the sample spectrum.[11] The sample is then scanned over the mid-IR range (typically

4000-400 cm⁻¹).[11]

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is a plot of transmittance or absorbance versus wavenumber.

5.3. Mass Spectrometry (GC-MS) Protocol

Sample Preparation: A dilute solution of 2-Butyn-1-ol is prepared in a volatile organic

solvent (e.g., dichloromethane or ether).

Injection and Separation: A small volume (typically 1 µL) of the solution is injected into the

gas chromatograph (GC). The volatile components are separated based on their boiling

points and interactions with the stationary phase of the GC column.

Ionization and Mass Analysis: As the separated components elute from the GC column, they

enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded

with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[1] The

resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass

analyzer.

Data Interpretation: The mass spectrum is a plot of relative ion abundance versus m/z. The

molecular ion peak confirms the molecular weight, and the fragmentation pattern provides

structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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